molecular formula C19H23NO B12453518 N-(4-Methylphenyl)-4-pentylbenzamide

N-(4-Methylphenyl)-4-pentylbenzamide

Cat. No.: B12453518
M. Wt: 281.4 g/mol
InChI Key: WRNBTZAOILXRGJ-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-4-pentylbenzamide is a small molecule organic compound with the molecular formula C19H23NO and a molecular weight of 281.39 g/mol . This benzamide derivative features a pentyl chain and a 4-methylphenyl group attached to a central amide linkage, a structural motif common in compounds investigated for various biological activities. While specific biological data for this compound is limited in the public domain, structurally related N-phenylbenzamide scaffolds have demonstrated significant research value. For instance, certain derivatives have been identified as promising leads in antiviral research, showing potent in vitro activity against multiple genotypes of Enterovirus 71 (EV71), a significant public health concern . The amide functional group is also a key structural element in various compounds studied for their anti-proliferative properties against human cancer cell lines, suggesting potential applications in oncology research . The molecular architecture of such compounds often allows for specific interactions with biological targets, such as enzymes, and their properties can be further refined through computational studies and ADME analysis to guide the development of novel research tools . This product is intended for research applications in chemistry and biology and is strictly labeled "For Research Use Only." It is not intended for use in the diagnosis, treatment, or prevention of disease in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

N-(4-methylphenyl)-4-pentylbenzamide

InChI

InChI=1S/C19H23NO/c1-3-4-5-6-16-9-11-17(12-10-16)19(21)20-18-13-7-15(2)8-14-18/h7-14H,3-6H2,1-2H3,(H,20,21)

InChI Key

WRNBTZAOILXRGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Acyl Chloride-Amine Coupling

Procedure :

  • Synthesis of 4-Pentylbenzoyl Chloride :
    • React 4-pentylbenzoic acid with thionyl chloride (SOCl₂) at 70°C for 3 hours.
    • Remove excess SOCl₂ via vacuum distillation.
  • Coupling with 4-Methylaniline :
    • Add 4-pentylbenzoyl chloride dropwise to a solution of 4-methylaniline and triethylamine (TEA) in dichloromethane (DCM) at 0°C.
    • Stir for 12 hours at room temperature, followed by extraction and purification via column chromatography.

Key Data :

Parameter Value
Yield 82–89%
Purity (HPLC) >98%
Reaction Time 15 hours

Advantages : High selectivity, scalable.
Limitations : Requires hazardous SOCl₂.

Carbodiimide-Based Coupling (DIC/HOBt)

Procedure :

  • Activate 4-pentylbenzoic acid with N,N′-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) in DCM.
  • Add 4-methylaniline and stir for 24 hours at 25°C.
  • Quench with NaOH, extract with ethyl acetate, and purify via recrystallization.

Key Data :

Parameter Value
Yield 75–80%
Solvent Dichloromethane
Catalyst HOBt (1.1 equiv)

Advantages : Mild conditions, avoids acyl chlorides.
Limitations : Moderate yields due to competing side reactions.

Solid-Phase Synthesis

Procedure :

  • Immobilize 4-methylaniline on Wang resin via a linker.
  • React with 4-pentylbenzoic acid using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) in DMF.
  • Cleave the product from the resin using trifluoroacetic acid (TFA).

Key Data :

Parameter Value
Yield 68–73%
Purity (LC-MS) >95%
Scale 0.1–5 mmol

Advantages : High purity, automated potential.
Limitations : Costly reagents, limited scalability.

Catalytic Methyl Amidation with Fe₃O₄

Procedure :

  • Mix 4-pentylbenzoic acid and N-methylaniline with Fe₃O₄ nanoparticles (10 mol%) and DABCO in acetonitrile.
  • Heat at 85°C for 48 hours under nitrogen.
  • Filter catalyst, concentrate, and purify via flash chromatography.

Key Data :

Parameter Value
Yield 88–92%
Catalyst Reusability 10 cycles
TON (Turnover Number) 920

Advantages : Sustainable, magnetically recoverable catalyst.
Limitations : Long reaction time.

Solvent-Free Mechanochemical Synthesis

Procedure :

  • Combine 4-pentylbenzoic acid, 4-methylaniline, and N,N′-dicyclohexylcarbodiimide (DCC) in a ball mill.
  • Grind at 30 Hz for 2 hours.
  • Wash with ethanol to remove dicyclohexylurea (DCU).

Key Data :

Parameter Value
Yield 85–90%
Reaction Time 2 hours
Energy Input 30 Hz

Advantages : No solvent waste, rapid.
Limitations : Specialized equipment required.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost
Acyl Chloride-Amine 82–89 >98 High Low
Carbodiimide (DIC/HOBt) 75–80 95–97 Moderate Medium
Solid-Phase 68–73 >95 Low High
Fe₃O₄ Catalytic 88–92 >99 High Low
Mechanochemical 85–90 97–99 Moderate Medium

Key Findings :

  • Fe₃O₄ Catalytic and Mechanochemical methods offer the best balance of yield and sustainability.
  • Acyl Chloride-Amine remains the most scalable for industrial applications.

Recent Advancements

  • Nano-ZnO Catalysis : Nano-ZnO (15–25 nm) in DMF improves hydrolysis selectivity, achieving 99% purity.
  • Microwave Assistance : Reduces reaction time to 1 hour with 87% yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-4-pentylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-(4-Methylphenyl)-4-pentylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-4-pentylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares N-(4-Methylphenyl)-4-pentylbenzamide with structurally related benzamides, highlighting substituent effects on properties:

Compound Name Substituent on Benzamide Ring Substituent on Phenyl Group Molecular Weight Key Properties/Applications References
This compound Pentyl (C₅H₁₁) 4-Methyl ~261.35* Hypothesized high hydrophobicity
4-Methyl-N-(4-methylphenyl)benzamide Methyl (CH₃) 4-Methyl 225.29 Crystalline solid; used in synthesis
4-Nitro-N-(4-nitrophenyl)benzamide Nitro (NO₂) 4-Nitro 287.25 Electron-withdrawing; impacts fluorescence
4-tert-Butyl-N-(4-methoxyphenyl)benzamide tert-Butyl (C(CH₃)₃) 4-Methoxy 297.39 Enhanced steric bulk; alters solubility
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide Bromo (Br) 4-Methoxy, 2-nitro 365.19 Halogen effects on crystal packing

*Estimated based on molecular formula (C₁₉H₂₃NO).

Key Observations:

Alkyl Chain Length : The pentyl group in This compound likely increases hydrophobicity and melting point compared to analogs with shorter chains (e.g., methyl in 4-Methyl-N-(4-methylphenyl)benzamide ) .

Methoxy groups (e.g., 4-tert-Butyl-N-(4-methoxyphenyl)benzamide) enhance solubility in polar solvents due to increased polarity .

Halogen Effects: Bromine in 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide influences crystal packing via weak C–H⋯Br interactions, a phenomenon likely applicable to other halogenated analogs .

Crystallographic and Intermolecular Interactions

  • Crystal Packing : In analogs like 4-Methyl-N-(4-methylphenyl)benzamide , weak C–H⋯O and π-π interactions dominate packing, leading to layered structures . For compounds with bulkier substituents (e.g., tert-butyl), steric hindrance may reduce packing efficiency .
  • Dihedral Angles : In halogenated benzamides (e.g., ), dihedral angles between aromatic rings range around 56°, affecting molecular planarity and intermolecular interactions .

Spectroscopic and Functional Properties

  • Fluorescence : Nitro-substituted benzamides (e.g., 4-Nitro-N-(4-nitrophenyl)benzamide ) exhibit fluorescence quenching due to electron-withdrawing effects, a property exploited in sensing applications .
  • IR and NMR : Methyl and alkyl groups (e.g., in 4-Methyl-N-(4-methylphenyl)benzamide ) show characteristic C–H stretching (~2850 cm⁻¹ in IR) and upfield shifts in ¹H NMR (δ ~2.3 ppm for methyl groups) .

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